molecular formula C9H4Cl2N2O2 B2450697 4,6-Dichloro-3-nitroquinoline CAS No. 39487-85-9

4,6-Dichloro-3-nitroquinoline

Cat. No. B2450697
Key on ui cas rn: 39487-85-9
M. Wt: 243.04
InChI Key: LSMIOKSCDLKEJW-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

11 g (48.97 mmol) 6-chloro-3-nitro-quinolin-4-ol (Example 23b) in 80 ml POCl3 are heated and kept under reflux for 5 h (tlc-control). The cool reaction mixture is poured slowly into 1.5 l ice-water. The title compound separates as a solid. The mixture is stirred for 15 min. the temperature not exceeding 0-5° C. The solid is filtered off, washed with water and dissolved in 200 ml ethylacetate. The organic phase is washed with a mixture of 200 ml water and 38 ml 2N sodium hydroxide solution and again water. After drying over MgSO4, the solvent is evaporated almost to dryness; to the residue hexane is added and the product is isolated by filtration as a dark-grey powder. This material is used in the next step without further purification. mp: 118-120° C.; NMR (DMSO-d6): 9.43/s (1H); 8.43/d (1H), 8.25/d (1H), 8.10/d×d (1H); HPLC: tret=12.84 min (Grad 1).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Name
Quantity
80 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h (tlc-control)
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cool reaction mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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